tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate is a complex organic compound with a molecular weight of 441.57 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring, a pyrano[4,3-c]pyrazole moiety, and a benzyloxyethyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrano[4,3-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyloxyethyl group: This is typically achieved through a nucleophilic substitution reaction.
Attachment of the piperidine ring: This step involves the reaction of the intermediate with piperidine under suitable conditions.
Final esterification: The final step involves the esterification of the intermediate with tert-butyl chloroformate to yield the desired compound.
Chemical Reactions Analysis
Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyethyl group or the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound serves as a useful building block in the synthesis of novel organic compounds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Tert-butyl 4-{2-[2-(benzyloxy)ethyl]-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a piperidine ring with a pyrano-pyrazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₃₁N₃O₃
- CAS Number : 2126178-61-6
- Molecular Weight : 325.46 g/mol
The presence of the benzyloxy group and the piperidine ring suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related class of pyrazole carboxamide derivatives demonstrated notable antifungal activity against various phytopathogenic fungi. The compound this compound may share similar properties due to its structural analogies.
Compound | Activity Type | Target Organism | EC50 (µg/mL) |
---|---|---|---|
7ai | Antifungal | Rhizoctonia solani | 0.37 |
tert-butyl derivative | Potential Antifungal | TBD (to be determined) | TBD |
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor effects. A review highlighted their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling. The structural characteristics of this compound may enhance its efficacy as an antitumor agent.
Case Study : A series of pyrazole compounds were tested on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds have shown promise in inhibiting inflammatory mediators and pathways. The potential for this compound to modulate inflammatory responses is an area of ongoing research.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors targeting kinases involved in cancer progression.
- Receptor Modulation : The compound may interact with various receptors such as CB2 receptors implicated in pain and inflammation.
- Antioxidant Activity : Some studies suggest that pyrazoles exhibit antioxidant properties that could contribute to their anti-inflammatory effects.
Properties
IUPAC Name |
tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O4/c1-25(2,3)32-24(29)27-12-9-20(10-13-27)23-21-18-30-15-11-22(21)26-28(23)14-16-31-17-19-7-5-4-6-8-19/h4-8,20H,9-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGSEOOIWJJLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3COCCC3=NN2CCOCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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